5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

medicinal chemistry kinase inhibitor design halogen bonding

5-(2-Fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1923140‑31‑1) is a synthetic pyrazolo[1,5‑a]pyrazin‑4(5H)‑one derivative with the molecular formula C₂₀H₁₆FN₃O and a molecular weight of 333.37 g mol⁻¹. The compound is offered by specialist chemical suppliers as a research‑grade building block with a minimum purity specification of >90% (usually 95%).

Molecular Formula C20H16FN3O
Molecular Weight 333.366
CAS No. 1923140-31-1
Cat. No. B3005080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1923140-31-1
Molecular FormulaC20H16FN3O
Molecular Weight333.366
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4F
InChIInChI=1S/C20H16FN3O/c1-14-6-8-15(9-7-14)18-12-19-20(25)23(10-11-24(19)22-18)13-16-4-2-3-5-17(16)21/h2-12H,13H2,1H3
InChIKeyCOZTUDCNUIXHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1923140-31-1): Key Physicochemical and Structural Baseline for Procurement Decisions


5-(2-Fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1923140‑31‑1) is a synthetic pyrazolo[1,5‑a]pyrazin‑4(5H)‑one derivative with the molecular formula C₂₀H₁₆FN₃O and a molecular weight of 333.37 g mol⁻¹ . The compound is offered by specialist chemical suppliers as a research‑grade building block with a minimum purity specification of >90% (usually 95%) . This core scaffold has been investigated extensively in medicinal chemistry for antiproliferative activity against lung adenocarcinoma cell lines (A549, H322, H1299) [1][2], as well as for kinase inhibition (TYK2, JAK, RET) [3][4] and modulation of metabotropic glutamate receptors (mGluR2, mGluR3) [5][6]. However, the present compound itself has NOT been characterized in peer‑reviewed primary literature; differentiation must therefore be inferred from its unique substitution pattern relative to closely related analogs.

Why Generic Substitution of 5-(2-Fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1923140-31-1) Is Scientifically Unsound


The pyrazolo[1,5‑a]pyrazin‑4(5H)‑one scaffold is highly sensitive to both N5‑ and C2‑substitution, with published structure–activity relationships (SAR) demonstrating that even minor substituent changes can alter the mechanism of cell growth inhibition [1][2]. In lung cancer models, compounds bearing different N5 substituents induced cell‑cycle arrest (G1‑phase) versus apoptosis depending on the cell line, while C2‑aryl variation governed the selectivity window between cancerous and normal endothelial cells (HUVEC) [1][2]. The target compound combines a lipophilic ortho‑fluorobenzyl group at N5 with an electron‑donating 4‑methylphenyl at C2 – a combination not represented among the published SAR series. Generic substitution with commercially available analogs that lack the fluorobenzyl moiety (e.g., CAS 1338668‑96‑4) or replace the 4‑methylphenyl with 4‑fluorophenyl (e.g., CAS 1358200‑94‑8) would invalidate any SAR interpretation derived from the original synthetic series.

Quantitative Differentiation Evidence for 5-(2-Fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1923140-31-1)


Ortho-Fluorobenzyl at N5 Enables Distinct Hydrogen-Bond Acceptor Profile vs. 3-Fluorobenzyl or Unsubstituted Analogs

The ortho‑fluorobenzyl substituent at N5 introduces a total of 4 hydrogen‑bond acceptors (1 carbonyl oxygen + 1 pyrazine nitrogen + 1 pyrazole nitrogen + 1 aryl fluorine) compared to only 3 H‑bond acceptors for the des‑fluoro parent compound 2‑(4‑methylphenyl)pyrazolo[1,5‑a]pyrazin‑4(5H)‑one (CAS 1338668‑96‑4) . The fluorine atom at the ortho position of the benzyl ring can engage in orthogonal multipolar interactions (C–F···H–C and C–F···C=O) that are geometrically unavailable to meta‑ or para‑fluorobenzyl isomers [1]. This difference is critical for kinase hinge‑binding motifs where precise hydrogen‑bond geometry governs selectivity [2].

medicinal chemistry kinase inhibitor design halogen bonding

4-Methylphenyl at C2 Provides Higher Calculated LogP than 4-Fluorophenyl Analog, Enhancing Membrane Permeability Potential

The 4‑methylphenyl group at C2 contributes greater lipophilicity than a 4‑fluorophenyl substituent. The closest analog with published predicted LogP is 5‑(3‑fluorobenzyl)‑2‑(4‑fluorophenyl)pyrazolo[1,5‑a]pyrazin‑4(5H)‑one (CAS 1358200‑94‑8), which has an ACD/LogP of 3.23 and a molecular weight of 337.33 Da . Replacing the 4‑fluorophenyl with 4‑methylphenyl while retaining a fluorobenzyl group at N5 (target compound: MW 333.37 Da, C₂₀H₁₆FN₃O vs. comparator C₁₉H₁₃F₂N₃O) is expected to increase LogP by approximately +0.3 to +0.5 log units based on the π‑value difference between –CH₃ (π = +0.56) and –F (π = +0.14) [1].

ADMET prediction drug-likeness lipophilicity optimization

Vendor-Certified Purity Benchmark: >90% Minimum vs. Undefined Purity in Non-Validated Analog Sources

AKSci supplies this compound with a documented minimum purity specification of >90% (batch‑specific Certificate of Analysis available upon request), with typical purity at 95% . In contrast, many closely related analogs (e.g., 5‑(2‑fluorobenzyl)‑2‑(2‑methoxyphenyl)pyrazolo[1,5‑a]pyrazin‑4(5H)‑one, CAS 1428378‑82‑8; 5‑(3‑fluorobenzyl)‑2‑(4‑fluorophenyl)pyrazolo[1,5‑a]pyrazin‑4(5H)‑one, CAS 1358200‑94‑8) are listed on vendor databases with no disclosed purity specification, rendering their suitability for quantitative SAR studies uncertain .

chemical procurement quality control reproducibility

Unique Dual Substitution (N5-Orthofluorobenzyl + C2-4-Methylphenyl) Absent from Published SAR Series

Published SAR studies on pyrazolo[1,5‑a]pyrazin‑4(5H)‑ones have explored C2‑aryl variation (phenyl, 4‑methylphenyl, 4‑fluorophenyl, 4‑chlorophenyl) and N5‑substitution (hydroxyethyl, morpholinoethyl, alkyl) but have NOT reported any compound combining N5‑(ortho‑fluorobenzyl) with C2‑(4‑methylphenyl) [1][2][3]. The closest published compounds possess either N5‑hydrophilic ethers (e.g., 2‑(2‑aminoethoxy)ethanol, 2‑morpholinoethanamine) paired with C2‑phenyl, or N5‑alkyl substituents paired with C2‑ferrocenyl. The target compound therefore represents a substitution pattern that is structurally orthogonal to published SAR, occupying an unexplored region of chemical space within this scaffold.

structure-activity relationship chemical biology lead optimization

Recommended Application Scenarios for 5-(2-Fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1923140-31-1)


Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling

The pyrazolo[1,5‑a]pyrazin‑4(5H)‑one core has been validated as an ATP‑competitive hinge‑binding motif in TYK2 (IC₅₀ values 7 nM–55 nM for optimized analogs) and JAK family kinases . The target compound, with its unique N5‑orthofluorobenzyl and C2‑4‑methylphenyl substitution, can serve as a starting point for scaffold‑hopping libraries aimed at identifying novel kinase selectivity profiles distinct from those reported for 4,6‑disubstituted pyrazolo[1,5‑a]pyrazines in Array Biopharma/Pfizer patents [6].

Lung Adenocarcinoma Antiproliferative SAR Expansion

Published pyrazolo[1,5‑a]pyrazin‑4(5H)‑ones have demonstrated dosage‑dependent growth inhibition of A549, H322, and H1299 lung cancer cells through apoptosis and G1‑phase cell‑cycle arrest, with the most potent compounds achieving IC₅₀ values of 7.01–8.19 µM and significant PI3K protein level reduction [6]. The target compound's ortho‑fluorobenzyl group introduces an additional H‑bond acceptor that may modulate the PI3K binding mode identified in recent molecular docking studies. Incorporating this compound into existing SAR expansion efforts can test whether the fluorobenzyl modification alters the apoptosis‑versus‑arrest mechanism distinction reported for different cell lines.

CNS-Penetrant mGluR Modulator Development

6,7‑Dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one derivatives have shown oral bioavailability and brain penetration as mGluR2 negative allosteric modulators (NAMs) with in vivo efficacy in rodent cognition models, while related pyrazolo[1,5‑a]pyrazin‑4‑ones are GluN2A‑selective positive allosteric modulators [6]. The enhanced lipophilicity predicted for the target compound (estimated LogP ~3.5–3.7) relative to the 4‑fluorophenyl analog (LogP 3.23) may improve blood–brain barrier penetration, making this compound a candidate for CNS‑targeted programs where higher LogP within a favorable range (1–4) is desired.

Quality-Controlled Chemical Biology Probe Stock

The documented >90% purity specification with batch‑specific Certificate of Analysis makes this compound suitable as a quality‑controlled stock for chemical biology probe studies, including cellular thermal shift assays (CETSA), photoaffinity labeling, and chemoproteomic target identification. In contrast, procurement of structurally similar analogs without disclosed purity specifications introduces unacceptable variability for quantitative target engagement experiments.

Quote Request

Request a Quote for 5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.